5-Ethyl-1,3,4-oxadiazol-2-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

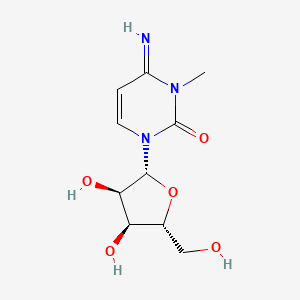

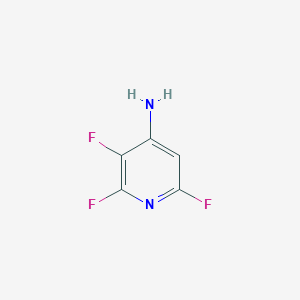

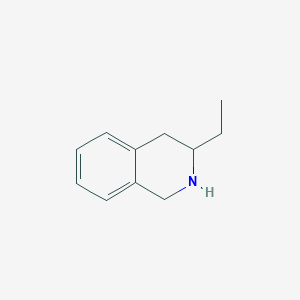

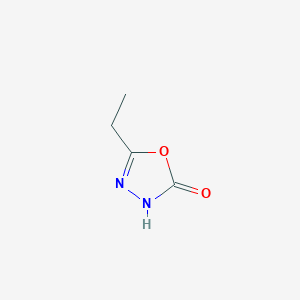

5-Ethyl-1,3,4-oxadiazol-2-ol is a derivative of the 1,3,4-oxadiazole family, a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the ethyl group at the 5-position of the oxadiazole ring can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of 5-ethyl-1,3,4-oxadiazol-2-ol derivatives can be approached through various synthetic routes. One such method involves the cyclocondensation reactions between hydrazides and electrophilic orthoesters or carbon disulfide in a mild medium, as reported in the synthesis of biheterocyclic 5-[2-(trifluoromethylheteroaryl)-ethyl]-1,3,4-oxadiazoles derived from levulinic acid . This method yields good isolated product percentages ranging from 69-96%. Another approach for synthesizing 1,3,4-oxadiazole derivatives is the one-pot, four-component condensation reaction, which provides an efficient pathway to obtain 2,5-disubstituted 1,3,4-oxadiazole derivatives at ambient temperature without the need for a catalyst .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring. The structural characterization of these compounds is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization coupled to tandem mass spectrometric (ESI MS/MS) data . X-ray diffraction studies have also been employed to confirm the structures of certain 1,3,4-oxadiazole derivatives, providing detailed insights into their molecular geometry and crystallography .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the treatment of 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione can lead to the formation of thiazoles, which can be further methylated to furnish additional compounds . These reactions demonstrate the versatility of 1,3,4-oxadiazole derivatives as intermediates for the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-ethyl-1,3,4-oxadiazol-2-ol derivatives are influenced by the substituents attached to the oxadiazole ring. The presence of an ethyl group and other substituents can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as the push-pull systems of these compounds, can also be altered through chemical modifications, which can lead to changes in their reactivity and potential applications . The specific properties of these derivatives are crucial for their application in medicinal chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles, similar to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been synthesized as building blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. This synthesis involves a one-pot sequential N-acylation/dehydrative cyclization process, highlighting the versatility of such compounds in organic synthesis (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Corrosion Inhibition

- Derivatives of 1,3,4-oxadiazole, such as those related to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been investigated for their corrosion inhibition properties. Studies reveal their effectiveness in protecting mild steel in sulphuric acid, suggesting potential industrial applications (Ammal, Prajila, & Joseph, 2018).

Antibacterial Properties

- N-Substituted derivatives of 1,3,4-oxadiazol compounds show moderate to significant antibacterial activity, indicating the potential use of 5-Ethyl-1,3,4-oxadiazol-2-OL in developing new antibacterial agents (Khalid et al., 2016).

- Synthesized 1,3,4-oxadiazoles, similar in structure to 5-Ethyl-1,3,4-oxadiazol-2-OL, have demonstrated remarkable antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Fungicidal Activity

- Certain 1,3,4-oxadiazole derivatives, related to 5-Ethyl-1,3,4-oxadiazol-2-OL, have been evaluated for their fungicidal activity against diseases like rice sheath blight, demonstrating their potential in agricultural applications (Chen, Li, & Han, 2000).

Safety And Hazards

Zukünftige Richtungen

The future directions for the research and development of “5-Ethyl-1,3,4-oxadiazol-2-OL” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

Eigenschaften

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOCOAXYKESPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559442 |

Source

|

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-1,3,4-oxadiazol-2-OL | |

CAS RN |

37463-36-8 |

Source

|

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.